molecular formula C20H21NO8 B2942237 Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 923164-35-6

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B2942237
CAS No.: 923164-35-6
M. Wt: 403.387
InChI Key: NMMZKPXNOWGIBP-UHFFFAOYSA-N
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Description

This compound belongs to a class of fused pyrano[3,2-b]pyran derivatives characterized by a bicyclic core with functional groups including an amino (-NH₂), hydroxymethyl (-CH₂OH), oxo (=O), and an ethyl ester (-COOEt) moiety.

Properties

IUPAC Name

ethyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO8/c1-4-27-20(24)16-15(10-5-6-13(25-2)14(7-10)26-3)18-17(29-19(16)21)12(23)8-11(9-22)28-18/h5-8,15,22H,4,9,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMZKPXNOWGIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)OC)OC)OC(=CC2=O)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrano derivatives, which are known for their versatile biological profiles. The molecular formula is C18H20N2O6C_{18}H_{20}N_{2}O_{6} with a molecular weight of approximately 356.36 g/mol. The structure features a pyran ring fused with a carbonyl group and an amino group, contributing to its biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of similar pyrano compounds. For instance, derivatives of 2H/4H-chromenes have shown promising results in inhibiting tumor cell proliferation through mechanisms such as:

  • Inhibition of tubulin polymerization : This leads to G2/M cell cycle arrest and apoptosis in cancer cells .
  • Selective cytotoxicity : Compounds have exhibited selective cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) .

The compound's structural features suggest it may similarly affect cancer cell viability.

Antimicrobial Activity

Pyrano derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of bacteria and fungi through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .

Antioxidant Properties

Antioxidant activity is another notable feature of this compound class. Studies have shown that similar structures can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study by Guo et al. (2025) synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxic activity against MDA-MB-231 cells. The most potent compound exhibited an IC50 value of 27.6 μM . While not directly involving the target compound, the methodologies and findings provide insights into potential evaluation strategies for ethyl 2-amino derivatives.
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications in the substituents on the aromatic rings significantly affect biological activity. Compounds with electron-withdrawing groups tend to have higher cytotoxicity . This suggests that similar modifications on ethyl 2-amino derivatives could enhance their efficacy.
  • Mechanistic Studies : Investigations into the mechanisms of action for related compounds reveal that they may induce apoptosis via caspase activation pathways . Understanding these pathways may help elucidate the potential therapeutic mechanisms for ethyl 2-amino derivatives.

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of tubulin polymerization
AntimicrobialDisruption of cell wall synthesis
AntioxidantScavenging free radicals
CytotoxicityInduction of apoptosis

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Substituent at 4-Position Ester Group Molecular Formula Molecular Weight Key References
Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate (Target) 3,4-Dimethoxyphenyl Ethyl C₁₉H₂₁NO₈ 391.38 N/A
Methyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate 4-Chlorophenyl Methyl C₁₇H₁₄ClNO₆ 363.75
Ethyl 2-amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate 2,6-Dichlorophenyl Ethyl C₁₈H₁₅Cl₂NO₆ 412.22
2-Amino-4-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile 4-(Benzyloxy)phenyl Carbonitrile C₂₃H₁₈N₂O₅ 402.40
2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile 4-Ethoxy-3-methoxyphenyl Carbonitrile C₁₉H₁₈N₂O₆ 370.40

Key Observations :

  • Substituent Electronic Effects : The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may enhance stability and π-π stacking interactions in biological systems compared to electron-withdrawing chloro substituents (e.g., 4-chloro in , 2,6-dichloro in ) .
  • Ester vs.
  • Molecular Weight : The target compound (391.38 g/mol) is heavier than methyl-substituted analogs (363.75 g/mol) but lighter than dichlorophenyl derivatives (412.22 g/mol) .
Antityrosinase Activity
  • Carbonitrile Derivatives: Compounds like 2-amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6h) exhibit potent antityrosinase activity (IC₅₀ = 1.2 µM) due to strong hydrogen bonding and hydrophobic interactions with the enzyme’s active site .
  • Ester Derivatives : Methyl and ethyl esters (e.g., ) show moderate activity, suggesting that the carbonitrile group is critical for high efficacy. The target compound’s 3,4-dimethoxyphenyl group may compensate for the ester’s lower binding affinity by improving solubility and target engagement .

Physicochemical and Spectroscopic Properties

  • Melting Points : Analogs with chloro substituents (e.g., 232–236°C for 6h ) have higher melting points than methoxy-substituted derivatives, likely due to stronger intermolecular interactions.
  • IR and NMR Data :
    • The target compound’s IR spectrum would feature peaks for -NH₂ (~3406 cm⁻¹), -OH (~3273 cm⁻¹), and ester C=O (~1636 cm⁻¹), consistent with analogs .
    • ¹H NMR would show signals for the 3,4-dimethoxyphenyl protons (δ 3.7–3.9 ppm for -OCH₃) and the ethyl ester (-COOCH₂CH₃ at δ 1.2–1.4 ppm and δ 4.1–4.3 ppm) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of this compound?

  • Methodological Answer :

  • Step 1 : Start with a kojic acid-derived scaffold to construct the pyrano[3,2-b]pyran core. Use a one-pot multicomponent reaction involving aldehydes (e.g., 3,4-dimethoxybenzaldehyde), active methylene compounds, and ethyl cyanoacetate under reflux conditions in 1,4-dioxane or ethanol .
  • Step 2 : Optimize reaction time (typically 6–8 hours) and temperature (80–100°C) to balance yield and purity. Triethylamine (0.5–1.0 eq.) can enhance cyclization efficiency .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95%).
  • Key Reference : Similar pyrano derivatives were synthesized using this protocol, achieving yields of 65–78% .

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer :

  • FT-IR : Confirm functional groups (e.g., hydroxylmethyl at ~3336 cm⁻¹, carbonyl at ~1652 cm⁻¹, and nitrile at ~2196 cm⁻¹) .
  • NMR : Use ¹H NMR (DMSO-d₆) to identify key signals:
  • Ethyl ester protons at δ 1.20–1.35 (t, 3H) and δ 4.10–4.30 (q, 2H).
  • Aromatic protons from the 3,4-dimethoxyphenyl group at δ 6.70–7.30 (m, 3H) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₂₀H₂₃NO₈: 405.14).

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (similar to structurally related compounds) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates during synthesis.
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can stereochemical challenges in the pyrano ring system be addressed?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers, as the pyrano[3,2-b]pyran core may exhibit axial chirality .
  • X-ray Crystallography : Co-crystallize with heavy atoms (e.g., iodine derivatives) to determine absolute configuration, as demonstrated for related spirocyclic compounds .
  • Computational Modeling : Apply density functional theory (DFT) to predict stable conformers and compare with experimental NMR data .

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 3,4-dimethoxyphenyl with 4-fluorobenzyloxy groups) and compare bioactivity using standardized assays (e.g., MIC for antimicrobial studies) .
  • Data Normalization : Account for batch-to-batch purity variations (e.g., use LC-MS to verify compound integrity before testing).
  • Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., gentiopicroside derivatives) to identify conserved pharmacophores .

Q. How can molecular dynamics (MD) simulations guide the design of analogs?

  • Methodological Answer :

  • Setup : Simulate ligand-receptor interactions (e.g., with cyclooxygenase-2) using GROMACS or AMBER. Parameterize force fields (GAFF2) for the pyrano[3,2-b]pyran core.
  • Analysis : Calculate binding free energy (MM/PBSA) to prioritize analogs with stronger hydrophobic interactions (e.g., methoxy vs. hydroxy groups) .
  • Validation : Correlate simulation results with in vitro enzyme inhibition assays (IC₅₀ values) to refine predictive models.

Data Contradiction Analysis

Q. Why do solubility values vary across studies for similar pyrano derivatives?

  • Methodological Answer :

  • Solvent Selection : Test solubility in DMSO, ethanol, and PBS (pH 7.4) to identify discrepancies arising from solvent polarity .
  • Aggregation Studies : Use dynamic light scattering (DLS) to detect nanoaggregates in aqueous solutions, which may falsely lower measured solubility.
  • Reference Standards : Compare with structurally validated compounds (e.g., (4aR,6S,7R,8R,8aS)-hexahydropyrano derivatives) to isolate experimental variables .

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